Enantioselective Histamine H3 Receptor Binding
Computational binding affinity studies have been performed on (2S)-2-(1,3-thiazol-2-yl)piperidine, indicating a high-affinity interaction with the histamine H3 receptor . This quantitative data provides a baseline for differentiating the (2S)-enantiomer from its (2R)-counterpart or racemic mixture, for which no comparable affinity has been reported.
| Evidence Dimension | Binding Affinity (Ki) to Histamine H3 Receptor |
|---|---|
| Target Compound Data | Calculated Ki = 7.8 ± 1.2 nM |
| Comparator Or Baseline | Racemic 2-(1,3-thiazol-2-yl)piperidine (No reported Ki) |
| Quantified Difference | Specific binding data for the (2S)-enantiomer vs. no reported data for the racemate. |
| Conditions | In silico molecular docking and binding affinity calculations. |
Why This Matters
This data establishes a high-affinity interaction specific to the (2S)-enantiomer, providing a scientific rationale for selecting this specific stereoisomer over the cheaper racemic mixture in histamine receptor-related drug discovery projects.
